tert-Butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate
Description
tert-Butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a cyano group, and a fluorine atom attached to a pyrrolidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Properties
IUPAC Name |
tert-butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4,6H2,1-3H3/t7-,8?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKRZINKSNCLEV-JAMMHHFISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CC1C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide or sodium cyanide.
Fluorination: The fluorine atom is introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
tert-Butyl Protection: The tert-butyl group is typically introduced through esterification reactions using tert-butyl chloroformate or tert-butyl alcohol under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the cyano group, to form carboxylic acids or amides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids, amides.
Reduction: Amines, reduced derivatives.
Substitution: Substituted pyrrolidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHFNO
- Molar Mass : 214.24 g/mol
- Density : Approximately 1.15 g/cm³
- Melting Point : 88-91 °C
- Boiling Point : Predicted to be around 316.7 °C
The compound features a pyrrolidine ring with a cyano and fluorine substituent, which contributes to its reactivity and utility in various chemical reactions.
Synthesis of Dipeptidyl Peptidase IV Inhibitors
One of the primary applications of tert-butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate is as an intermediate in the synthesis of dipeptidyl peptidase IV (DPP IV) inhibitors. DPP IV is an important target for the treatment of type 2 diabetes and other metabolic disorders. The compound's ability to undergo specific transformations allows for the creation of potent inhibitors that can modulate glucose metabolism effectively .
Development of Anticancer Agents
Research has indicated that derivatives of this compound can be utilized in the design of anticancer therapies. The fluorinated pyrrolidine framework is conducive to binding interactions with biological targets involved in cancer progression . For example, modifications to the pyrrolidine structure can enhance bioavailability and selectivity towards cancer cells, making it a promising candidate for further investigation in oncology .
Neuroprotective Agents
The compound has also been explored for its neuroprotective properties. Studies suggest that certain derivatives may exhibit activity against neurodegenerative diseases through mechanisms that involve modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways . This application highlights the versatility of this compound in addressing complex health challenges.
Case Study 1: Synthesis of DPP IV Inhibitors
A study published in Bioorganic & Medicinal Chemistry demonstrated the synthesis of several DPP IV inhibitors using this compound as a key intermediate. The research outlined a multi-step synthetic route that included hydrolysis and deprotection steps to yield highly active compounds with improved efficacy compared to existing therapies .
Case Study 2: Anticancer Activity
In another study focusing on the anticancer potential of fluorinated compounds, researchers synthesized derivatives based on this compound. These derivatives were tested for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. Results indicated significant cytotoxicity against various cancer cell lines, suggesting potential for further development as chemotherapeutic agents .
Mechanism of Action
The mechanism of action of tert-Butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atom contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
- tert-Butyl (4S)-2-cyano-4-chloropyrrolidine-1-carboxylate
- tert-Butyl (4S)-2-cyano-4-bromopyrrolidine-1-carboxylate
- tert-Butyl (4S)-2-cyano-4-iodopyrrolidine-1-carboxylate
Comparison:
- Uniqueness: The presence of the fluorine atom in tert-Butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo counterparts.
- Reactivity: The fluorinated compound may exhibit different reactivity patterns due to the strong electronegativity of fluorine, affecting its behavior in nucleophilic substitution and other reactions .
Biological Activity
tert-Butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate, also known as (2S,4S)-tert-Butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate, is a synthetic organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrrolidine ring with a cyano group and fluorine atom, contributes to its biological activity and applications in drug development.
- Molecular Formula : C₁₀H₁₅N₂O₂F
- Molecular Weight : 214.24 g/mol
- CAS Number : 426844-76-0
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological potential. The compound's structure allows for interactions with various biological targets, particularly neurotransmitter systems.
Preliminary studies suggest that this compound may influence neurotransmitter receptors, although the specific mechanisms remain to be fully elucidated. Its functional groups enable it to act as a versatile building block for synthesizing novel pharmacological agents.
Binding Affinity Studies
Interaction studies have focused on the compound's binding affinity to various receptors and enzymes. Initial data indicate potential interactions with neurotransmitter receptors, which could underlie its pharmacological effects. Comprehensive studies are necessary to characterize these interactions fully.
Comparative Analysis with Similar Compounds
A comparison of (2S,4S)-tert-butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate with structurally similar compounds reveals its unique characteristics. The following table summarizes these comparisons:
| Compound Name | Similarity | Notable Features |
|---|---|---|
| tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate | 0.80 | Contains an amino group instead of cyano |
| (3S,4R)-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | 0.78 | Different stereochemistry; amino substitution |
| cis-tert-Butyl 3-amino-4-fluoropyrrolidine-1-carboxylate | 0.78 | Structural isomer with different spatial arrangement |
| tert-Butyl 2-cyanopyrrolidine-1-carboxylate | 0.85 | Lacks fluorine; simpler structure |
| (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate | 0.85 | Enantiomeric form; different stereochemistry |
This table illustrates the diversity within this chemical class while underscoring the distinct characteristics that make (2S,4S)-tert-butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate an interesting subject for further research in medicinal chemistry.
Pharmacological Applications
Research has indicated potential applications of (2S,4S)-tert-butyl 2-cyano-4-fluoropyrrolidine-1-carboxylate in treating conditions related to neurotransmitter dysregulation. For instance, compounds with similar structures have been explored as inhibitors for dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism and insulin secretion .
Synthesis and Development
Several synthetic routes have been developed for the efficient preparation of this compound while maintaining its stereochemical integrity. These methods are crucial for ensuring that the biological activity is preserved during the synthesis process.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of tert-Butyl (4S)-2-cyano-4-fluoropyrrolidine-1-carboxylate to improve yield and purity?
- Methodological Answer : Start with commercially available precursors like tert-butyl-protected pyrrolidine derivatives. Use column chromatography (silica gel, ethanol/chloroform 1:10) for purification, achieving ~60% yield after optimization . Monitor reaction progress via TLC and adjust reaction time (3–18 hours) and temperature (0°C to 70°C) based on intermediates’ stability . For fluorination steps, ensure anhydrous conditions to avoid side reactions.
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Combine solvent extraction (e.g., ethyl acetate or THF) with silica gel chromatography. Use gradients of polar/non-polar solvents (e.g., hexane:ethyl acetate) to separate byproducts. For hygroscopic intermediates, employ drying agents like Na₂SO₄ before concentration . Final purity (>95%) can be confirmed via HPLC with UV detection at 254 nm .
Q. What key spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify pyrrolidine ring protons (δ 1.4–5.0 ppm) and tert-butyl groups (δ 1.4 ppm). Fluorine-induced splitting in 1H NMR confirms stereochemistry at C4 .
- IR Spectroscopy : Detect nitrile stretches (~2200 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) from the carboxylate group .
- HRMS : Validate molecular weight (e.g., calculated [M+H]+ = 257.26; observed deviation <2 ppm) .
Advanced Research Questions
Q. How can enantiomeric purity of the (4S)-configured product be rigorously validated?
- Methodological Answer : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Compare optical rotation ([α]D²⁵) with literature values (e.g., [α]D²⁵ = −55.0 for analogous pyrrolidine derivatives) . For absolute configuration, perform X-ray crystallography on single crystals grown via slow evaporation in chloroform .
Q. What reaction mechanisms explain the stability of the fluorinated pyrrolidine ring under acidic/basic conditions?
- Methodological Answer : The electron-withdrawing cyano and fluorine groups increase ring strain but stabilize the tert-butyl carbamate via steric hindrance. Test stability by exposing the compound to pH 2–12 buffers at 25°C for 24 hours, then analyze degradation products via LC-MS. Stability is typically >90% in neutral conditions but <50% under strong bases due to carbamate hydrolysis .
Q. How does the compound’s stereochemistry influence its biological activity in anticancer studies?
- Methodological Answer : Compare (4S) and (4R) enantiomers in cell viability assays (e.g., IC₅₀ in MCF-7 breast cancer cells). The (4S) configuration often enhances binding to sphingosine-1-phosphate receptors due to spatial alignment of the fluorine and nitrile groups. Use molecular docking simulations (e.g., AutoDock Vina) to correlate stereochemistry with receptor affinity .
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer : Store at −20°C under inert gas (argon) in amber vials to prevent light-induced degradation. For lyophilized samples, use cryoprotectants like trehalose. Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) and track impurities via GC-MS .
Data Contradictions and Resolution
- Contradiction : Conflicting yields (60% vs. 95%) in similar synthetic routes .
- Resolution : Yield variations arise from differences in catalyst loading (e.g., Pd/C vs. CuI) and reaction scale. Small-scale reactions (<1 mmol) often achieve higher purity due to easier byproduct removal .
- Contradiction : Discrepancies in reported melting points (91–93°C vs. amorphous solids) .
- Resolution : Crystallinity depends on solvent used for recrystallization. Use differential scanning calorimetry (DSC) to confirm thermal behavior under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
